molecular formula C13H20N2O B3362815 3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline CAS No. 1016493-94-9

3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline

Cat. No.: B3362815
CAS No.: 1016493-94-9
M. Wt: 220.31 g/mol
InChI Key: SAPOZTKSZOJTJM-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline is a substituted aniline derivative featuring a 2,6-dimethylmorpholine moiety attached via a methylene bridge (-CH2-) to the meta position of the aniline ring. Its molecular formula is C13H19N2O, with a molecular weight of 219.30 g/mol. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of morpholine-containing structures in drug discovery .

Properties

IUPAC Name

3-[(2,6-dimethylmorpholin-4-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOZTKSZOJTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfo, and halo derivatives.

Scientific Research Applications

3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring and aniline group play crucial roles in its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Substituents

(a) 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
  • Molecular Formula : C13H17F3N2O
  • Molecular Weight : 274.28 g/mol
  • Key Features : The morpholine ring is directly attached to the para position of the aniline, and a trifluoromethyl (-CF3) group is present at the meta position. The -CF3 group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic properties compared to the target compound .
  • Applications : Likely used in medicinal chemistry for optimizing drug candidates targeting enzymes or receptors sensitive to fluorine interactions.
(b) 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
  • Molecular Formula : C12H18N2O3S
  • Molecular Weight : 280.35 g/mol
  • Key Features : A sulfonyl (-SO2-) group links the morpholine ring to the para position of the aniline. The sulfonyl group increases polarity and hydrogen-bonding capacity, making this compound more hydrophilic than the target compound .
  • Applications: Potential use in designing protease inhibitors or as a sulfonamide-based intermediate.
(c) 3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
  • Molecular Formula: C13H14ClNO2S
  • Molecular Weight : 283.78 g/mol
  • Key Features : A phenylsulfonyl group replaces the morpholine ring, attached via a methylene bridge. The bulky phenylsulfonyl group significantly increases steric hindrance and reduces lipophilicity compared to the dimethylmorpholine derivative .
  • Synthesis: Synthesized via reflux in ethanol/HCl (91% yield), suggesting scalable production under acidic conditions .

Electronic and Steric Effects of Substituents

Compound Name Substituent Position Key Substituent logP (Predicted) Notable Properties
Target Compound Meta 2,6-Dimethylmorpholinyl ~2.1 Moderate lipophilicity, flexible
4-[(2R,6S)-...]aniline Para Trifluoromethyl ~3.5 High metabolic stability, electron-poor
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline Para Sulfonyl ~1.8 Hydrophilic, polar
3-[(Phenylsulfonyl)methyl]aniline Meta Phenylsulfonyl ~2.9 Bulky, sterically hindered

Key Observations :

  • Positional Effects : Para-substituted morpholine derivatives (e.g., ) exhibit distinct electronic profiles compared to meta-substituted analogs due to resonance and inductive effects.
  • Functional Group Impact : Trifluoromethyl and sulfonyl groups drastically alter solubility and reactivity. The target compound’s methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline is a compound characterized by its unique structure, which combines a morpholine ring with an aniline moiety. This structural configuration contributes to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • Stereochemistry : The compound possesses a chiral center, influencing its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth and modulate pathways associated with cancer progression.
  • Anti-inflammatory Effects : Its interaction with inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Similar compounds have shown promise in enhancing cognitive function and protecting against neurodegeneration.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including receptors and enzymes involved in critical signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
2,6-DimethylmorpholineMorpholine ringModerate antibacterialLacks aniline component
N,N-DimethylbenzamineAniline structureAntidepressant propertiesNo morpholine ring
MorpholinoacetamideContains morpholineAnti-inflammatoryDifferent functional group
This compoundMorpholine + anilinePotential anticancer and anti-inflammatory effectsUnique combination enhancing therapeutic efficacy

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of similar morpholine-containing compounds exhibited significant cytotoxicity against various cancer cell lines. This suggests that this compound may also possess similar properties conducive to drug development targeting cancer therapies.
  • Neuroprotective Effects : Research on related compounds has shown improvements in cognitive functions in animal models of Alzheimer's disease. These findings raise the possibility that this compound could enhance synaptic plasticity and cognitive performance through modulation of amyloid-beta levels .
  • Anti-inflammatory Activity : In vitro studies have indicated that compounds with similar structures can downregulate pro-inflammatory cytokines. This positions this compound as a potential therapeutic agent for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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